molecular formula C24H24N4O2S2 B11509479 4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole

4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole

Cat. No.: B11509479
M. Wt: 464.6 g/mol
InChI Key: GYFMCAHBGHDOHY-UHFFFAOYSA-N
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Description

4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiadiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the diphenylmethyl group attached to the piperazine ring further enhances its chemical properties, making it a valuable molecule in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole typically involves multiple steps. One common method includes the reaction of 4-(Diphenylmethyl)piperazine with a sulfonyl chloride derivative, followed by cyclization with a benzothiadiazole precursor. The reaction conditions often require the use of organic solvents such as chloroform or dichloromethane, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways related to inflammation and cell survival . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole stands out due to its unique combination of a benzothiadiazole core and a diphenylmethyl-piperazine moiety. This structure imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)sulfonyl-5-methyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C24H24N4O2S2/c1-18-12-13-21-22(26-31-25-21)24(18)32(29,30)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3

InChI Key

GYFMCAHBGHDOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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